5-Cyano-2-hydroxybenzoic acid

説明

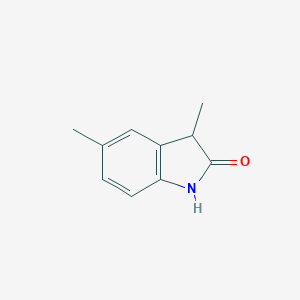

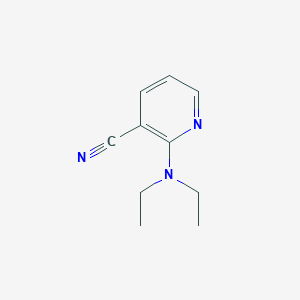

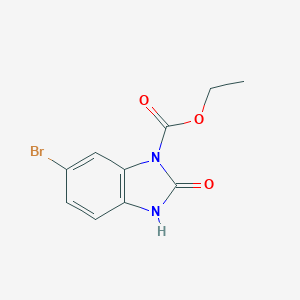

5-Cyano-2-hydroxybenzoic acid is a chemical compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 5-Cyano-2-hydroxybenzoic acid is1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12) . This indicates that the molecule consists of a benzene ring with a cyano group at the 5th position and a hydroxy group at the 2nd position . Physical And Chemical Properties Analysis

5-Cyano-2-hydroxybenzoic acid has a boiling point of 377.5±37.0 C at 760 mmHg . It is a solid substance at room temperature and is stored under nitrogen .科学的研究の応用

Scale-up Synthesis

5-Cyano-2-hydroxybenzoic acid is utilized in the scale-up synthesis of biologically important compounds. A study by Seto et al. (2019) describes the efficient synthesis of 5-cyano-2-formylbenzoic acid or its cyclic isomer 6-cyano-3-hydroxy-2-benzofuran-1(3H)-one, key intermediates in various biological compounds. This synthesis was achieved using continuous flow-flash chemistry and microreactors, highlighting the compound's importance in the synthesis of phthalaldehydic acid derivatives with electrophilic groups (Seto et al., 2019).

Synthesis and Liquid Crystal Properties

5-Cyano-2-hydroxybenzoic acid derivatives show potential in the field of liquid crystals. A study by Bin (2011) investigated the synthesis and liquid crystal properties of novel liquid crystal monomers derived from this compound. The study demonstrates the compound's utility in developing materials with distinct liquid crystalline properties, such as smectic C phase and fan-shaped texture, which are essential for applications in display technology and other areas (Bin, 2011).

Photodegradation Studies

The compound is also relevant in environmental studies, particularly in the photodegradation of pollutants. Gmurek et al. (2015) explored the photochemical degradation of parabens, with 5-Cyano-2-hydroxybenzoic acid derivatives identified as major transformation products. This study is vital for understanding the environmental fate of widely used preservatives and developing strategies for mitigating their impact (Gmurek et al., 2015).

Anticonvulsant Activities

In pharmacology, derivatives of 5-Cyano-2-hydroxybenzoic acid have been studied for their anticonvulsant activities. D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a derivative of 5-Cyano-2-hydroxybenzoic acid, and evaluated their anticonvulsant activities. This research contributes to the development of new therapeutic agents for epilepsy and related disorders (D'angelo et al., 2008).

Safety And Hazards

特性

IUPAC Name |

5-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYRQCTAPBWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515600 | |

| Record name | 5-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-2-hydroxybenzoic acid | |

CAS RN |

10435-57-1 | |

| Record name | 5-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)

![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)